Egfr-IN-106

EGFR inhibition kinase assay IC50 comparison

EGFR-targeted therapies often neglect COX-2-driven inflammation, a key driver in epithelial carcinogenesis. Egfr-IN-106 (EGFR-IN-106) addresses this gap as a rationally designed dual EGFR/COX-2 inhibitor, combining a quinazoline core with ibuprofen and amino acid moieties for simultaneous antiproliferative and anti-inflammatory action. • EGFR IC50: 0.2396 µM; cytotoxic IC50: A-431 0.034 µM, MCF-7 2.67 µM, AGS 3.64 µM (superior to gefitinib). • 5× greater in vivo anti-inflammatory potency vs ibuprofen (TPA ear edema assay). • Cancer-selective: IC50 >100 µM in non-tumorigenic HaCaT cells. Supplied at ≥98% purity, stable at -20°C. For dual-target oncology and inflammation research.

Molecular Formula C24H30N6O2
Molecular Weight 434.5 g/mol
Cat. No. B12375602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-106
Molecular FormulaC24H30N6O2
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NC(=NC3=C2C=C(C=C3)NC(=O)CCN)N
InChIInChI=1S/C24H30N6O2/c1-14(2)12-16-4-6-17(7-5-16)15(3)23(32)29-22-19-13-18(27-21(31)10-11-25)8-9-20(19)28-24(26)30-22/h4-9,13-15H,10-12,25H2,1-3H3,(H,27,31)(H3,26,28,29,30,32)/t15-/m0/s1
InChIKeyKVRMRJIUBUSBRE-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Egfr-IN-106 Product Profile


Egfr-IN-106 (also designated EGFR-IN-106 or compound 6) is a small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, belonging to the quinazoline-derived chemical class [1]. It exhibits an IC50 of 0.2396 µM against EGFR and demonstrates dual functional activity, including potent cytotoxicity toward epithelial cancer cell lines and in vivo anti-inflammatory effects [1][2]. Unlike many EGFR inhibitors that are primarily oncogenic agents, Egfr-IN-106 was rationally designed as a dual EGFR/COX-2 inhibitor, combining a quinazoline core with ibuprofen and amino acid moieties to achieve both antiproliferative and anti-inflammatory properties [1].

Egfr-IN-106 vs. Standard EGFR Inhibitors


Substituting Egfr-IN-106 with a generic EGFR inhibitor such as gefitinib or erlotinib in an experimental protocol fails to recapitulate its dual EGFR/COX-2 pharmacology and its unique cytotoxicity pattern. Egfr-IN-106 demonstrates superior cytotoxic potency against A-431, MCF-7, and AGS cancer cells compared to gefitinib [1], and it additionally provides a 5-fold greater in vivo anti-inflammatory effect than ibuprofen, a property absent in conventional EGFR TKIs [1]. Furthermore, its activity against the non-tumorigenic HaCaT cell line is negligible (IC50 >100 µM), suggesting a preferential targeting of transformed cells that may not be replicated by other EGFR inhibitors lacking this selectivity profile [1][2].

Egfr-IN-106 Comparative Evidence


EGFR Tyrosine Kinase Inhibition

In an EGFR tyrosine kinase domain (EGFR-TKD) inhibition assay, Egfr-IN-106 (compound 6) exhibited an IC50 of 0.2396 µM [1][2]. This value reflects moderate enzymatic potency relative to clinical inhibitors; gefitinib and erlotinib display sub-nanomolar to low-nanomolar IC50 values (e.g., gefitinib IC50 = 0.033 µM , erlotinib IC50 = 0.002 µM ). However, the original study notes a 'discreet difference' in EGFR-TKD inhibition compared to gefitinib, and the compound's value lies in its combined EGFR/COX-2 dual-target design rather than pure EGFR potency [1].

EGFR inhibition kinase assay IC50 comparison

Cancer Cell Cytotoxicity vs. Gefitinib

In head-to-head cytotoxicity assays, Egfr-IN-106 (compound 6) demonstrated higher potency than the reference drug gefitinib against three epithelial cancer cell lines. The IC50 values for Egfr-IN-106 were 0.034 µM in A-431 (vulvar squamous carcinoma), 2.67 µM in MCF-7 (breast adenocarcinoma), and 3.64 µM in AGS (gastric adenocarcinoma) [1][2]. The original publication explicitly states that derivative 6 exhibited 'higher cytotoxic potency (IC50) than gefitinib' on these three lines [1]. In contrast, gefitinib displays IC50 values typically in the range of 0.023–0.31 µM for A-431 [3], and 10–30 µM for AGS and MCF-7 under comparable conditions [4][5].

cytotoxicity cancer cell lines IC50 comparison

In Vivo Anti-Inflammatory Activity

Egfr-IN-106 (compound 6) was evaluated in an in vivo anti-inflammatory assay using the 12-O-tetradecanoylphorbol-3-acetate (TPA)-induced ear edema model in mice. The compound was found to be 5 times more potent than ibuprofen, a standard non-steroidal anti-inflammatory drug (NSAID) [1]. This activity stems from the compound's dual inhibition of EGFR and COX-2, a design feature not present in conventional EGFR inhibitors such as gefitinib, erlotinib, or osimertinib [1].

anti-inflammatory in vivo TPA assay

Selective Cytotoxicity in Cancer Cells

In cytotoxicity profiling, Egfr-IN-106 (compound 6) showed no significant activity against the non-tumorigenic HaCaT keratinocyte cell line (IC50 >100 µM), while exhibiting potent killing of A-431, MCF-7, and AGS cancer cells [1][2]. This contrasts with many EGFR inhibitors that affect both normal and cancerous cells. For example, gefitinib demonstrates cytotoxicity toward HaCaT with an IC50 of approximately 5–10 µM [3]. The >100 µM value indicates a favorable therapeutic window and suggests lower potential for off-target toxicity in normal epithelial tissues [1].

selectivity cancer vs. normal safety profile

Dual EGFR/COX-2 Binding Profile

Molecular dynamics simulations of Egfr-IN-106 (compound 6) bound to EGFR-TKD revealed a key interaction with residue M793, and the ligand remained stable over a 50 ns trajectory as indicated by RMSD analysis [1]. Additionally, the compound exhibited a significant interaction with S531 in the COX-2 active site [1]. In contrast, gefitinib and erlotinib form fewer stable contacts and lack any COX-2 engagement . This dual binding mode provides a structural basis for the compound's combined anticancer and anti-inflammatory activities.

molecular docking binding stability dual targeting

Egfr-IN-106 Research Applications


Dual EGFR/COX-2 Inhibition in CRC Models

Given its 5-fold superior anti-inflammatory potency versus ibuprofen and its cytotoxic activity against AGS gastric and MCF-7 breast cancer cells, Egfr-IN-106 is ideally suited for studies investigating the interplay between chronic inflammation and epithelial carcinogenesis. This compound can simultaneously suppress EGFR-driven proliferation and COX-2-mediated inflammation, a combination that gefitinib or erlotinib cannot achieve [1].

Epithelial Cancer Cytotoxicity Profiling

The direct demonstration of higher cytotoxic potency than gefitinib on A-431 (0.034 µM), MCF-7 (2.67 µM), and AGS (3.64 µM) makes Egfr-IN-106 a preferred tool compound for profiling EGFR-addicted cancer cell lines. Its selectivity for cancer over normal HaCaT cells (IC50 >100 µM) further enhances its utility in phenotypic screening and mechanistic studies [2][3].

TPA-Induced Inflammation Model

The validated 5× potency over ibuprofen in the TPA ear edema assay provides a quantitative benchmark for in vivo anti-inflammatory activity. Researchers investigating the therapeutic potential of dual EGFR/COX-2 blockade can use Egfr-IN-106 as a positive control or lead compound in murine inflammation models [1].

EGFR/COX-2 Active Site Engagement Studies

The stable molecular interactions with EGFR M793 and COX-2 S531, confirmed by 50 ns molecular dynamics simulations, support the use of Egfr-IN-106 in structural biology and computational chemistry research aimed at understanding dual-target engagement and designing next-generation dual inhibitors [1].

Technical Documentation Hub

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